Puromycin dihydrochloride
Overview
Description
Puromycin dihydrochloride is an aminonucleoside antibiotic derived from the bacterium Streptomyces alboniger. It is widely used in molecular biology and biochemistry for its ability to inhibit protein synthesis by causing premature chain termination during translation. This compound is particularly valuable in research settings for studying protein synthesis and gene expression.
Mechanism of Action
Target of Action
Puromycin dihydrochloride is an aminonucleoside antibiotic that primarily targets the ribosome , a complex molecular machine that synthesizes proteins in cells . It interacts with several ribosomal proteins, including 60S ribosomal proteins L10-like, L13a, L23, L15, L19, L23a, L26-like 1, L8, L37, L3, L11 and others . These proteins play crucial roles in the assembly and function of the ribosome, which is essential for protein synthesis .
Mode of Action
This compound acts as a protein synthesis inhibitor by causing premature chain termination . It mimics the structure of the 3’ end of the aminoacylated tRNA and enters the A site of the ribosome . It is then transferred to the growing polypeptide chain, leading to the formation of a puromycylated nascent chain and premature chain release . This action effectively halts protein synthesis, leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is protein synthesis . By causing premature termination of the growing peptide chain, it disrupts the normal process of translation, which is the synthesis of proteins based on the genetic information encoded in mRNA . This disruption affects all cellular processes that depend on protein synthesis, leading to cell death .
Pharmacokinetics
It is known that this compound is soluble in water , which may influence its bioavailability and distribution within the body.
Result of Action
The primary result of this compound’s action is cell death . By inhibiting protein synthesis, it prevents cells from producing the proteins they need to carry out essential functions . This leads to cell death in both prokaryotic and eukaryotic cells, making this compound toxic to a broad range of organisms .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments. Additionally, it is used as a selective agent in laboratory cell cultures , indicating that its efficacy can be influenced by the specific conditions of the culture environment.
Biochemical Analysis
Biochemical Properties
Puromycin dihydrochloride acts as a protein synthesis inhibitor by causing premature chain termination during translation . It achieves this by mimicking the 3’ end of the aminoacylated tRNA, allowing it to enter the A site of the ribosome and transfer to the growing peptide chain . This results in the formation of a puromycylated nascent chain and premature chain release .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It is toxic to both prokaryotic and eukaryotic cells, leading to substantial cell death at appropriate doses . It acts very quickly and can kill 99% of the cells within 2 days . It also exhibits antitumor activity in studies on brain tumor cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its incorporation into the growing peptide chain during protein synthesis. It enters the A site of the ribosome and transfers to the growing chain, causing the formation of a puromycylated nascent chain and premature chain release . The 3’ position of Puromycin contains an amide linkage instead of the normal ester linkage of tRNA, making the molecule much more resistant to hydrolysis and stopping the ribosome .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are significant. It acts very quickly, killing 99% of cells within 2 days
Metabolic Pathways
This compound is involved in the metabolic pathway of protein synthesis, where it inhibits the process by causing premature chain termination
Preparation Methods
Synthetic Routes and Reaction Conditions
Puromycin dihydrochloride is typically synthesized through a series of enzymatic reactions involving Streptomyces alboniger. The process begins with the fermentation of the bacterium, followed by extraction and purification of the antibiotic. The compound is then converted to its dihydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale fermentation of Streptomyces alboniger. The fermentation broth is subjected to various purification steps, including filtration, solvent extraction, and crystallization, to isolate the pure compound. The final product is then dried and packaged for distribution.
Chemical Reactions Analysis
Types of Reactions
Puromycin dihydrochloride primarily undergoes substitution reactions due to its aminonucleoside structure. It can also participate in hydrolysis reactions under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines.
Hydrolysis Reactions: These reactions typically occur in the presence of water and can be catalyzed by acids or bases.
Major Products Formed
The major products formed from the reactions of this compound include various derivatives of the aminonucleoside structure, depending on the specific reagents and conditions used.
Scientific Research Applications
Puromycin dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used to study the mechanisms of protein synthesis and the effects of antibiotics on ribosomal function.
Biology: It serves as a selective agent in cell culture, allowing researchers to isolate and maintain cells that express specific genes.
Medicine: this compound is used in the development of new antibiotics and in studies of bacterial resistance.
Industry: It is employed in the production of genetically modified organisms and in the synthesis of novel pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Chloramphenicol: Another antibiotic that inhibits protein synthesis by binding to the ribosomal peptidyl transferase center.
Cycloheximide: Inhibits protein synthesis in eukaryotic cells by interfering with the translocation step in translation.
Streptomycin: Binds to the bacterial ribosome and causes misreading of mRNA, leading to defective protein synthesis.
Uniqueness of Puromycin Dihydrochloride
This compound is unique in its ability to cause premature chain termination during translation, a mechanism distinct from other antibiotics that typically inhibit elongation or initiation steps. This property makes it particularly useful for studying the dynamics of protein synthesis and for applications requiring precise control over translation.
Properties
IUPAC Name |
(2S)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N7O5/c1-28(2)19-17-20(25-10-24-19)29(11-26-17)22-18(31)16(15(9-30)34-22)27-21(32)14(23)8-12-4-6-13(33-3)7-5-12/h4-7,10-11,14-16,18,22,30-31H,8-9,23H2,1-3H3,(H,27,32)/t14-,15+,16+,18+,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWNCPJZOCPEPQ-NVWDDTSBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)NC(=O)[C@H](CC4=CC=C(C=C4)OC)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N7O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
58-58-2 (di-hydrochloride) | |
Record name | Puromycin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053792 | |
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DSSTOX Substance ID |
DTXSID8036788 | |
Record name | Puromycin | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Puromycin dihydrochloride is a white powder. (NTP, 1992) | |
Record name | PUROMYCIN DIHYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20968 | |
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Solubility |
Soluble (NTP, 1992), 50mg/ml | |
Record name | PUROMYCIN DIHYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20968 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Puromycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08437 | |
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CAS No. |
58-58-2, 53-79-2 | |
Record name | PUROMYCIN DIHYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20968 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Puromycin | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=53-79-2 | |
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Record name | Puromycin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Puromycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08437 | |
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Record name | Puromycin | |
Source | EPA DSSTox | |
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Record name | (S)-3'-[[2-amino-3-(4-methoxyphenyl)-1-oxopropyl]amino]-3'-deoxy-N,N-dimethyladenosine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.352 | |
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Record name | PUROMYCIN | |
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Melting Point |
168°C-182°C | |
Record name | Puromycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08437 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of puromycin dihydrochloride?
A: this compound acts as an aminoacyl-transfer RNA (tRNA) analog, interfering with protein synthesis at the ribosome [, , ]. It mimics the aminoacyl end of an aminoacyl-tRNA and incorporates itself into the growing polypeptide chain during translation. This premature chain termination leads to the release of incomplete and non-functional peptides.
Q2: What are the downstream effects of this compound on cellular processes?
A2: By disrupting protein synthesis, this compound affects various cellular processes, including:
- Memory Formation: Studies in mice demonstrated that this compound injections after maze learning led to memory loss, suggesting its interference with memory consolidation [, ].
- Cellular Morphology: In rat molar cementoblasts, this compound caused dilation of Golgi saccules, reduction in Golgi vacuoles and secretion granules, and alterations in the rough endoplasmic reticulum, highlighting its impact on cellular structure [].
- Immune Response: Research indicated that this compound did not inhibit the release of leukocytic pyrogen, unlike cortisol, suggesting its specific effect on protein synthesis rather than a general inflammatory response [].
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C22H31Cl2N7O5. Its molecular weight is 542.4 g/mol.
Q4: Are there any unique structural features of this compound revealed through crystallography?
A: Crystallographic studies of this compound pentahydrate revealed an elongated conformation with the nucleoside and the p-methoxy-L-phenylalanine in their preferred conformations []. Notably, the purine and the tyrosine rings form alternating stacks with interplanar spacings of 3.4 Å [].
Q5: How do modifications to the puromycin structure affect its activity?
A: While specific modifications weren't extensively detailed in the provided research, the neutralization of this compound with different cations (NaOH, KOH, LiOH, Ca(OH)2, Mg(OH)2) was shown to influence its ability to block memory in mice []. Puromycin neutralized with bases other than NaOH failed to induce memory loss, suggesting that the cation used for neutralization can significantly impact its biological activity.
Q6: How does this compound exert its effects in vivo?
A: While the precise pharmacokinetic details were not elaborated upon in the abstracts, research indicates that this compound effectively enters the brain following intracerebral injections [, , ]. Additionally, experiments suggest that a certain threshold concentration of peptidyl-puromycin might be required within the brain to induce memory impairment [].
Q7: What types of in vitro and in vivo models have been used to study this compound?
A7: Researchers have employed various models to investigate the effects of this compound:
- Cell-free Systems: These were used to investigate the size of the polypeptide precursor of collagen hydroxyproline and its properties [].
- Intact Cell Systems: Studies utilized intact cell systems derived from chick embryos to understand the synthesis of hydroxyproline in collagen [].
- Isolated Tissues: The impact of this compound on muscle metabolism was studied using isolated levator ani muscles from rats [].
- Animal Models: Mice have been extensively used to investigate the effects of puromycin on memory consolidation and retrieval [, , ].
- Electron Microscopy: To observe ultrastructural changes in rat molar cementoblasts [].
- Radiolabeling: To track the incorporation of labeled amino acids into proteins and other cellular components [, , ].
- Chromatography: To analyze the composition of cellular extracts and identify specific molecules [].
Q8: Does this compound affect the activity of drug-metabolizing enzymes?
A: Studies in mice revealed that prolonged treatment with this compound did not affect the synthesis of enzymes responsible for phenylalanine metabolism []. This suggests a certain level of specificity in its action on protein synthesis.
Q9: What is the historical significance of this compound in scientific research?
A: this compound has played a crucial role as a tool for investigating protein synthesis since its discovery. Early research utilized puromycin to understand fundamental mechanisms of translation and the role of ribosomes [, ]. The compound's ability to inhibit protein synthesis made it valuable for studying various biological processes, including memory formation [, ].
Q10: How has this compound facilitated cross-disciplinary research?
A: this compound's impact extends across multiple scientific disciplines. Its use spans biochemistry (investigating protein synthesis mechanisms) [], molecular biology (studying gene expression and RNA function) [], and neuroscience (exploring memory consolidation and learning) [, ]. This cross-disciplinary applicability highlights the compound's significance as a fundamental research tool.
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